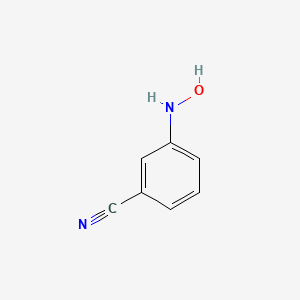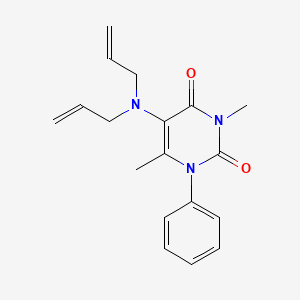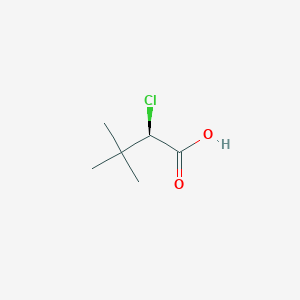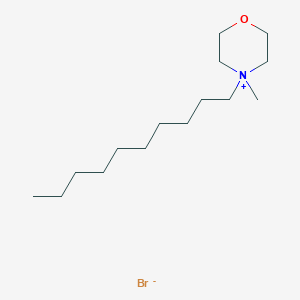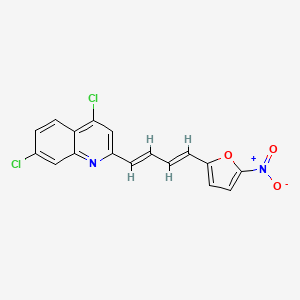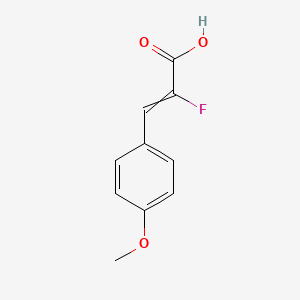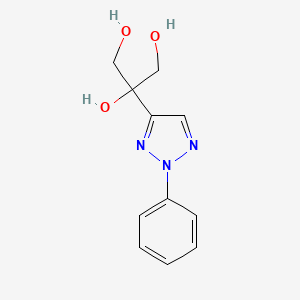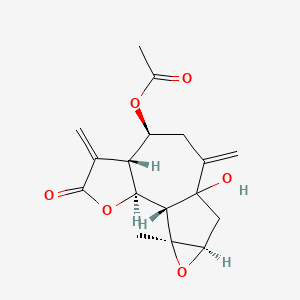![molecular formula C13H7ClF3NO2S B14696104 Benzene, 1-[(4-chlorophenyl)thio]-2-nitro-4-(trifluoromethyl)- CAS No. 32631-20-2](/img/structure/B14696104.png)
Benzene, 1-[(4-chlorophenyl)thio]-2-nitro-4-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-[(4-chlorophenyl)thio]-2-nitro-4-(trifluoromethyl)- is a complex organic compound characterized by the presence of a benzene ring substituted with a 4-chlorophenylthio group, a nitro group, and a trifluoromethyl group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(4-chlorophenyl)thio]-2-nitro-4-(trifluoromethyl)- typically involves multi-step organic reactions. . The reaction conditions often require specific catalysts and controlled environments to ensure the desired substitution occurs efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and trifluoromethylation processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-[(4-chlorophenyl)thio]-2-nitro-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and oxidizing agents like potassium permanganate for oxidation. The conditions often involve specific temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific pathway chosen. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the benzene ring.
Scientific Research Applications
Benzene, 1-[(4-chlorophenyl)thio]-2-nitro-4-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Benzene, 1-[(4-chlorophenyl)thio]-2-nitro-4-(trifluoromethyl)- exerts its effects involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group play crucial roles in its reactivity and binding affinity to various receptors and enzymes. These interactions can modulate biological pathways and lead to specific cellular responses.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-chloro-4-[(chloromethyl)thio]-: Similar structure but lacks the nitro and trifluoromethyl groups.
Benzene, 1-[(4-chlorophenyl)thio]-3-(trifluoromethyl)-: Similar but with different substitution patterns.
Uniqueness
The presence of both the nitro and trifluoromethyl groups in Benzene, 1-[(4-chlorophenyl)thio]-2-nitro-4-(trifluoromethyl)- makes it unique compared to its analogs
Properties
CAS No. |
32631-20-2 |
|---|---|
Molecular Formula |
C13H7ClF3NO2S |
Molecular Weight |
333.71 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfanyl-2-nitro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H7ClF3NO2S/c14-9-2-4-10(5-3-9)21-12-6-1-8(13(15,16)17)7-11(12)18(19)20/h1-7H |
InChI Key |
ZUYDWYRPRVMBLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


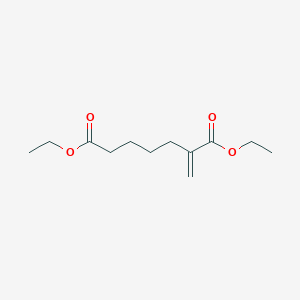
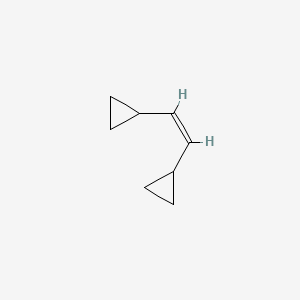
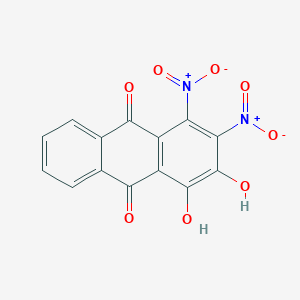
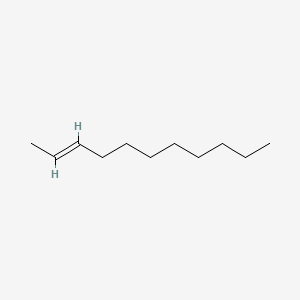
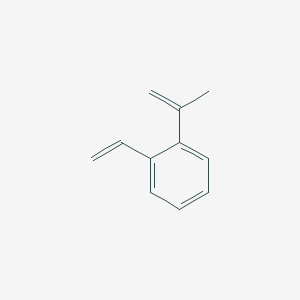
![Spiro[bicyclo[3.3.1]nonane-3,2'-oxirane]](/img/structure/B14696040.png)
